Ceramide 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

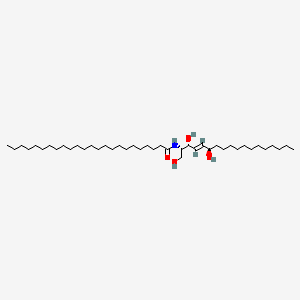

Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.

Reduction: Reduction reactions can convert this compound back to its precursor molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents under controlled conditions.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Modified ceramides with different fatty acid chains or sphingosine backbones.

Aplicaciones Científicas De Investigación

Ceramide 8 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

Mecanismo De Acción

Ceramide 8 exerts its effects through several mechanisms:

Cell Membrane Structure: this compound is a key component of the lipid bilayer, contributing to membrane stability and integrity.

Cellular Signaling: this compound can activate various signaling pathways, including those involved in apoptosis and cell differentiation.

Skin Barrier Function: In the skin, this compound helps to form a protective barrier that prevents water loss and protects against environmental stressors.

Comparación Con Compuestos Similares

Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:

Ceramide 1: Known for its role in skin hydration and barrier function.

Ceramide 2: Involved in cellular signaling and apoptosis.

Ceramide 3: Commonly used in skincare products for its moisturizing properties.

Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .

Propiedades

Número CAS |

873802-43-8 |

|---|---|

Fórmula molecular |

C42H83NO4 |

Peso molecular |

666.1 g/mol |

Nombre IUPAC |

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |

Clave InChI |

ZBQZXOVJGDSANU-SPUWTEBASA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)